

The Discovery and Synthesis of Octan-4-amine: A Technical Guide

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Compound of Interest

Compound Name: Octan-4-amine

Cat. No.: B3213392

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Introduction

Octan-4-amine, a primary aliphatic amine, has found utility in various chemical and pharmaceutical research areas. Its structure, featuring an amino group on the fourth carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. While a singular, seminal publication marking the definitive "discovery" of **octan-4-amine** is not readily identifiable in the historical chemical literature, its synthesis falls within the broader development of methods for preparing primary amines that burgeoned in the late 19th and early 20th centuries. This guide provides an in-depth technical overview of the plausible historical and modern synthetic routes to **octan-4-amine**, detailed experimental protocols, and a summary of its chemical properties.

Plausible Historical Context of Synthesis

The initial synthesis of **octan-4-amine** likely emerged from the systematic application of newly discovered reactions for the formation of carbon-nitrogen bonds. The development of methods to introduce amino groups into aliphatic chains was a significant focus of organic chemists during a period of rapid expansion in the field. Key reactions that could have been employed for the first synthesis of **octan-4-amine** include the reductive amination of the corresponding ketone, 4-octanone, and various rearrangement reactions of carboxylic acid derivatives.

Synthetic Methodologies

Several established synthetic routes are applicable for the preparation of **octan-4-amine**. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.

Reductive Amination of 4-Octanone

Reductive amination is a widely used and versatile method for the synthesis of amines.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#) This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a primary amine like **octan-4-amine**, ammonia is used as the nitrogen source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

Experimental Protocol: Reductive Amination of 4-Octanone

- Materials: 4-octanone, ammonia (in methanol), sodium cyanoborohydride (NaBH_3CN), methanol, hydrochloric acid, diethyl ether, sodium hydroxide.
- Procedure:
 - A solution of 4-octanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
 - A solution of ammonia in methanol (excess) is added to the flask.
 - Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
 - The reaction mixture is then quenched by the slow addition of dilute hydrochloric acid to neutralize excess reducing agent and ammonia.
 - The methanol is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted ketone.
 - The aqueous layer is then basified with a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.
 - The product, **octan-4-amine**, is extracted from the basic aqueous layer with diethyl ether.

- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude **octan-4-amine**.
- Purification can be achieved by distillation under reduced pressure.

Hofmann Rearrangement of Pentanamide

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a method for converting a primary amide to a primary amine with one fewer carbon atom.^{[6][7][8][9]} This reaction involves treating the amide with bromine or chlorine in a basic solution. The reaction proceeds through an isocyanate intermediate. To synthesize **octan-4-amine** (an 8-carbon amine), the starting material would be nonanamide (a 9-carbon amide).

Experimental Protocol: Hofmann Rearrangement of Nonanamide

- Materials: Nonanamide, bromine, sodium hydroxide, water, diethyl ether.
- Procedure:
 - A solution of sodium hydroxide in water is prepared in a flask and cooled in an ice bath.
 - Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite *in situ*.
 - Nonanamide is then added to the freshly prepared sodium hypobromite solution.
 - The reaction mixture is heated to promote the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide.
 - Once the reaction is complete, the mixture is cooled, and the product, **octan-4-amine**, is extracted with diethyl ether.
 - The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and the solvent is evaporated to give the crude amine.
 - Further purification is achieved by distillation.

Curtius Rearrangement of Nonanoyl Azide

The Curtius rearrangement, first defined by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This method is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of **octan-4-amine** would start from nonanoyl chloride.

Experimental Protocol: Curtius Rearrangement of Nonanoyl Azide

- Materials: Nonanoyl chloride, sodium azide, acetone, water, hydrochloric acid, toluene, sodium hydroxide.
- Procedure:
 - Nonanoyl chloride is dissolved in acetone and cooled in an ice bath.
 - A solution of sodium azide in water is added dropwise to the stirred solution of nonanoyl chloride. The reaction is stirred for several hours at room temperature to form nonanoyl azide.
 - The nonanoyl azide is extracted with a suitable organic solvent like toluene.
 - The organic solution of nonanoyl azide is then heated. The azide undergoes rearrangement to the corresponding isocyanate with the evolution of nitrogen gas.
 - The isocyanate is then hydrolyzed by heating with aqueous hydrochloric acid.
 - After hydrolysis, the reaction mixture is cooled and basified with sodium hydroxide.
 - The resulting **octan-4-amine** is extracted with an organic solvent, dried, and purified by distillation.

Schmidt Reaction of Nonanoic Acid

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, is a reaction in which an azide reacts with a carbonyl compound, including a carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) When a carboxylic acid is used, the product is an amine with one less carbon atom.

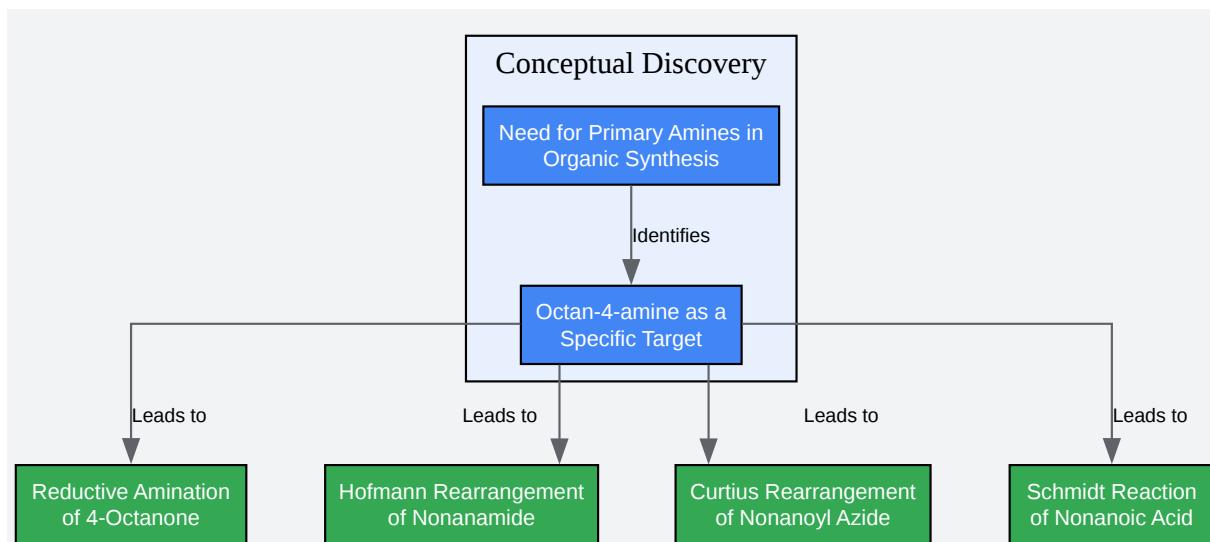
Experimental Protocol: Schmidt Reaction of Nonanoic Acid

- Materials: Nonanoic acid, sodium azide, sulfuric acid, chloroform, sodium hydroxide.
- Procedure:
 - Nonanoic acid is dissolved in chloroform, and concentrated sulfuric acid is added cautiously while cooling the mixture.
 - Sodium azide is added portion-wise to the stirred, cold solution. The reaction is highly exothermic and evolves nitrogen gas, so careful control of the addition rate and temperature is crucial.
 - After the addition is complete, the reaction is stirred at room temperature until the evolution of nitrogen ceases.
 - The reaction mixture is then carefully poured onto crushed ice and made alkaline with a sodium hydroxide solution.
 - The organic layer is separated, and the aqueous layer is extracted with chloroform.
 - The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is removed to give the crude **octan-4-amine**.
 - Purification is carried out by distillation.

Data Presentation

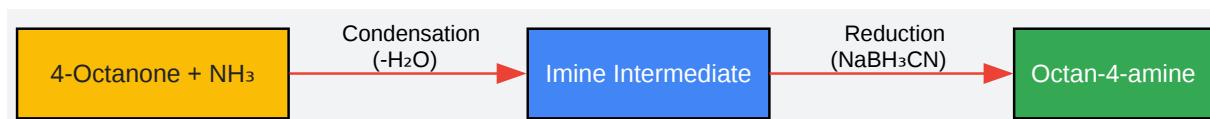
Synthesis Method	Starting Material	Key Reagents	Intermediate	Typical Yields	Key Advantages	Key Disadvantages
Reductive Amination	4-Octanone	Ammonia, NaBH ₃ CN	Imine	60-85%	High yield, mild conditions	Requires a specific ketone
Hofmann Rearrangement	Nonanamide	Bromine, NaOH	Isocyanate	40-60%	Utilizes readily available amides	Use of toxic bromine, sometimes lower yields
Curtius Rearrangement	Nonanoyl Chloride	Sodium Azide	Acyl azide, Isocyanate	50-75%	Mild conditions, high functional group tolerance	Use of potentially explosive azides
Schmidt Reaction	Nonanoic Acid	Sodium Azide, H ₂ SO ₄	Isocyanate	50-70%	Direct conversion of carboxylic acids	Use of highly toxic and explosive hydrazoic acid (formed in situ), strongly acidic and exothermic conditions

Mandatory Visualizations



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Caption: Logical flow from the general need for amines to specific synthetic routes for **octan-4-amine**.



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Caption: Reaction pathway for the synthesis of **octan-4-amine** via reductive amination.

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